molecular formula C16H23BO3 B13968569 5,5-Dimethyl-2-[4-(tetrahydro-2h-pyran-2-yl)phenyl]-1,3,2-dioxaborinane

5,5-Dimethyl-2-[4-(tetrahydro-2h-pyran-2-yl)phenyl]-1,3,2-dioxaborinane

Cat. No.: B13968569
M. Wt: 274.2 g/mol
InChI Key: DWLDJPYLEJOGEZ-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-[4-(tetrahydro-2H-pyran-2-yl)phenyl]-1,3,2-dioxaborinane is an organic compound that features a boron-containing heterocycle. This compound is notable for its unique structure, which includes a tetrahydropyran ring and a dioxaborinane ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-[4-(tetrahydro-2H-pyran-2-yl)phenyl]-1,3,2-dioxaborinane typically involves the reaction of a boronic acid derivative with a suitable phenyl compound. The reaction conditions often include the use of a catalyst and an inert atmosphere to prevent oxidation. For example, a common method involves the use of palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-[4-(tetrahydro-2H-pyran-2-yl)phenyl]-1,3,2-dioxaborinane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized boron compounds .

Scientific Research Applications

5,5-Dimethyl-2-[4-(tetrahydro-2H-pyran-2-yl)phenyl]-1,3,2-dioxaborinane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing into its use as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: It is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which 5,5-Dimethyl-2-[4-(tetrahydro-2H-pyran-2-yl)phenyl]-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with hydroxyl and amino groups, making it useful in catalysis and molecular recognition. The pathways involved often include the formation of boronate esters and other boron-containing intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5,5-Dimethyl-2-[4-(tetrahydro-2H-pyran-2-yl)phenyl]-1,3,2-dioxaborinane apart is its combination of a tetrahydropyran ring and a dioxaborinane ring, providing unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactivity and molecular interactions .

Properties

Molecular Formula

C16H23BO3

Molecular Weight

274.2 g/mol

IUPAC Name

5,5-dimethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborinane

InChI

InChI=1S/C16H23BO3/c1-16(2)11-19-17(20-12-16)14-8-6-13(7-9-14)15-5-3-4-10-18-15/h6-9,15H,3-5,10-12H2,1-2H3

InChI Key

DWLDJPYLEJOGEZ-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C3CCCCO3

Origin of Product

United States

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